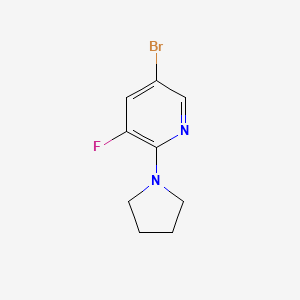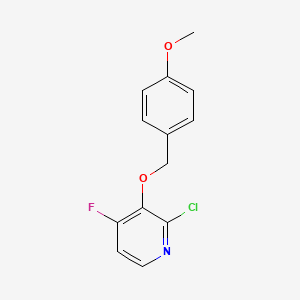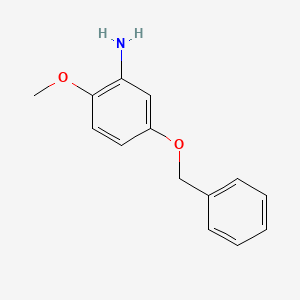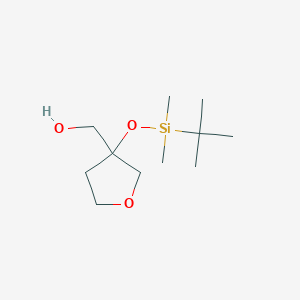
4-Tert-butylbenzylzinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butylbenzylzinc bromide is an organozinc compound with the molecular formula C11H15BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
4-Tert-butylbenzylzinc bromide can be synthesized through the reaction of 4-tert-butylbenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-tert-Butylbenzyl bromide+Zn→4-tert-Butylbenzylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Tert-butylbenzylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, facilitating cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in THF at room temperature.
Transmetalation: Reagents such as palladium or copper catalysts are used, often in the presence of ligands to stabilize the metal complex.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzyl compounds.
Transmetalation: The major products are cross-coupled products, such as biaryl compounds.
科学的研究の応用
4-Tert-butylbenzylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, such as polymers and nanomaterials.
Catalysis: It serves as a precursor for catalysts used in various chemical transformations.
作用機序
The mechanism of action of 4-tert-butylbenzylzinc bromide involves the transfer of its organic group to an electrophile or metal catalyst. The zinc atom acts as a nucleophile, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or catalyst used.
類似化合物との比較
Similar Compounds
4-Tert-butylbenzyl bromide: A precursor to 4-tert-butylbenzylzinc bromide, used in similar nucleophilic substitution reactions.
4-Tert-butylphenylzinc bromide: Another organozinc compound with similar reactivity but different substitution patterns on the benzene ring.
Uniqueness
This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of sterically demanding molecules and in reactions where selectivity is crucial.
特性
分子式 |
C11H15BrZn |
|---|---|
分子量 |
292.5 g/mol |
IUPAC名 |
zinc;1-tert-butyl-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChIキー |
HYSUOQLCFFZTBQ-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


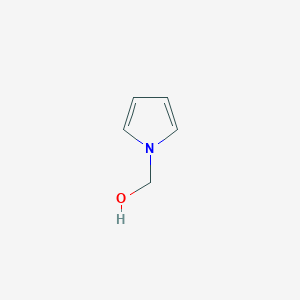

![Benzyl (2-cyanospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13932482.png)
